
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride is a synthetic compound derived from fluorene, a polycyclic aromatic hydrocarbon. This compound features a carboxylic acid group and is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride typically involves the esterification of Fluorene-9-carboxylic acid with 2-(isobutylamino)ethanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amines.
Aplicaciones Científicas De Investigación
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with cellular components. The amine group may also play a role in modulating biological activity by interacting with receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Fluorene-9-carboxylic acid: A precursor to the ester compound, used in similar applications.
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: Another ester derivative with potential pharmacological activity.
Uniqueness
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride is unique due to its specific ester and amine functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
63957-01-7 |
|---|---|
Fórmula molecular |
C20H24ClNO2 |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
butan-2-yl-[2-(9H-fluorene-9-carbonyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-14(2)21-12-13-23-20(22)19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,14,19,21H,3,12-13H2,1-2H3;1H |
Clave InChI |
IXBBCDAOBKUSMR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[NH2+]CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



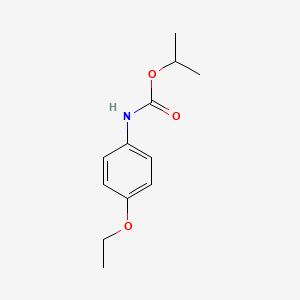
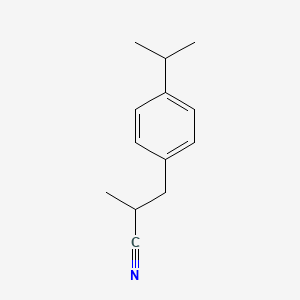
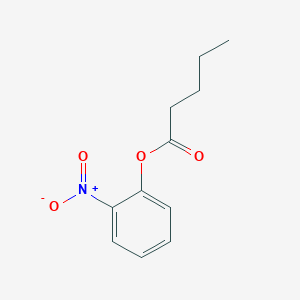
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)

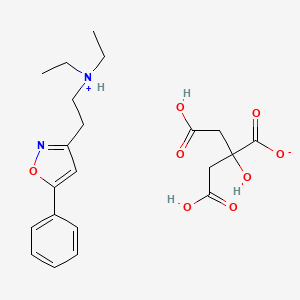
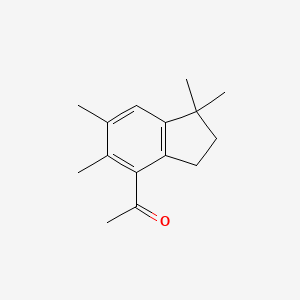

![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)

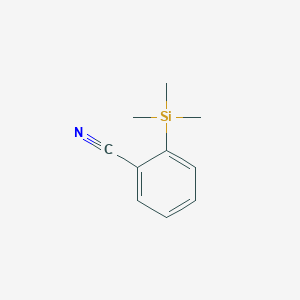

![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
